Substance P (7-11)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

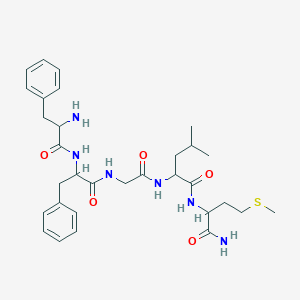

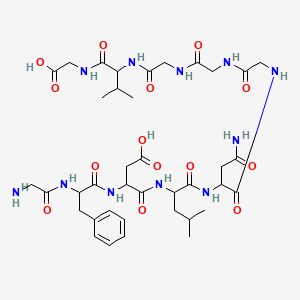

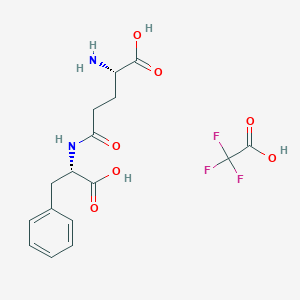

Substance P 7-11(TFA) est un fragment C-terminal de la Substance P, un neuropeptide impliqué dans divers processus biologiques. Ce fragment est constitué des acides aminés phénylalanine, glycine, leucine, méthionine et amide. Substance P 7-11(TFA) est connu pour son rôle dans l'augmentation de la concentration en calcium intracellulaire et la production de prostaglandine E2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Substance P 7-11(TFA) est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique liée à une résine. L'acide trifluoroacétique (TFA) est couramment utilisé pour cliver le peptide de la résine et éliminer les groupes protecteurs des chaînes latérales .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse de Substance P 7-11(TFA) suit des protocoles SPPS similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir la précision et l'efficacité. Le produit final est purifié par chromatographie liquide haute performance (CLHP) pour atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Substance P 7-11(TFA) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il peut également participer à des réactions d'oxydation et de réduction, notamment impliquant le résidu méthionine.

Réactifs et conditions communs :

Formation de liaison peptidique : N,N'-diisopropylcarbodiimide (DIC) et hydroxybenzotriazole (HOBt) sont couramment utilisés comme réactifs de couplage.

Clivage : L'acide trifluoroacétique (TFA) est utilisé pour cliver le peptide de la résine.

Oxydation : Le peroxyde d'hydrogène peut être utilisé pour oxyder le résidu méthionine en méthionine sulfoxyde.

Réduction : Le dithiothréitol (DTT) est utilisé pour réduire les ponts disulfures.

Principaux produits formés :

Clivage : Le produit principal est le peptide libre, Substance P 7-11(TFA).

Oxydation : La méthionine sulfoxyde est formée à partir de l'oxydation de la méthionine.

Réduction : Des peptides réduits avec des groupes thiol libres sont formés à partir de la réduction de ponts disulfures.

Applications de la recherche scientifique

Substance P 7-11(TFA) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle dans les études de techniques de synthèse et de purification peptidique.

Biologie : Enquête sur son rôle dans la signalisation cellulaire, en particulier dans l'augmentation des niveaux de calcium intracellulaire.

Médecine : Etudié pour ses effets thérapeutiques potentiels dans les conditions impliquant l'inflammation et la douleur.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme étalon de référence dans les méthodes analytiques

Mécanisme d'action

Substance P 7-11(TFA) exerce ses effets en se liant aux récepteurs de la neurokinine, en particulier le récepteur de la neurokinine-1 (NK1R). Cette liaison déclenche une cascade d'événements intracellulaires, notamment l'activation de la phospholipase C, qui conduit à la production d'inositol triphosphate (IP3) et de diacylglycérol (DAG). Ces molécules, à leur tour, augmentent les niveaux de calcium intracellulaire et activent la protéine kinase C (PKC). L'effet global est la modulation des réponses cellulaires telles que l'inflammation et la perception de la douleur .

Applications De Recherche Scientifique

Substance P 7-11(TFA) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.

Biology: Investigated for its role in cellular signaling, particularly in increasing intracellular calcium levels.

Medicine: Studied for its potential therapeutic effects in conditions involving inflammation and pain.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods

Mécanisme D'action

Substance P 7-11(TFA) exerts its effects by binding to neurokinin receptors, particularly the neurokinin-1 receptor (NK1R). This binding triggers a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, increase intracellular calcium levels and activate protein kinase C (PKC). The overall effect is the modulation of cellular responses such as inflammation and pain perception .

Comparaison Avec Des Composés Similaires

Substance P 7-11(TFA) est unique en raison de sa séquence spécifique et de son activité biologique. Des composés similaires incluent d'autres fragments de Substance P, tels que :

Substance P 1-7 : Connu pour ses effets anti-inflammatoires et anti-nociceptifs.

Substance P 1-9 : Etudié pour son rôle dans la modulation des réponses immunitaires.

Substance P 1-4 : Enquête sur ses effets sur la contraction des muscles lisses

Ces fragments partagent certaines activités biologiques avec Substance P 7-11(TFA) mais diffèrent dans leurs effets et applications spécifiques.

Propriétés

IUPAC Name |

N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N6O5S/c1-20(2)16-25(31(42)36-24(28(33)39)14-15-43-3)35-27(38)19-34-30(41)26(18-22-12-8-5-9-13-22)37-29(40)23(32)17-21-10-6-4-7-11-21/h4-13,20,23-26H,14-19,32H2,1-3H3,(H2,33,39)(H,34,41)(H,35,38)(H,36,42)(H,37,40) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKYMAQIAMFDOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N6O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]triazole-4-carboxamide;hydrochloride](/img/structure/B8102878.png)

![3-(2-Azaspiro[4.5]decan-4-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride](/img/structure/B8102882.png)

![4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-8-methyl-2,8-diazaspiro[4.5]decane;dihydrochloride](/img/structure/B8102904.png)

![N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide;methanesulfonic acid](/img/structure/B8102942.png)

![acetic acid;[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate](/img/structure/B8102959.png)